isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate
Description
Chemical Identity and Structural Features
This compound belongs to the class of sulfonamide-containing carbamates. Its IUPAC name systematically describes its structure: a piperidine ring (six-membered nitrogen-containing heterocycle) substituted at the 1-position with a 4-chlorophenylsulfonyl group and at the 4-position with an isopropyl carbamate moiety. The compound’s SMILES notation, O=C(OC(C)C)NC1CCN(S(=O)(C2=CC=C(Cl)C=C2)=O)CC1, provides a precise representation of its connectivity.
Key structural attributes include:
- Piperidine Core : The six-membered ring provides conformational flexibility, enabling interactions with biological targets or synthetic precursors.
- Sulfonyl Group : The -SO₂- linkage between the piperidine and 4-chlorophenyl ring enhances electronic stability and influences solubility.
- Carbamate Linkage : The -O(CO)N- group introduces hydrolytic sensitivity, a trait exploited in prodrug design.
- Isopropyl Ester : The branched alkyl chain affects lipophilicity, as evidenced by a computed LogP value of 2.63.
The compound’s topological polar surface area (TPSA) of 75.71 Ų suggests moderate permeability, while four rotatable bonds indicate conformational variability. These properties make it a versatile scaffold for derivatization in synthetic campaigns.
Historical Development and Discovery Timeline
The synthesis of this compound aligns with broader trends in sulfonamide and carbamate chemistry. Sulfonamides gained prominence in the 1930s as antibacterial agents, while carbamates emerged later as enzyme inhibitors and agrochemicals. The fusion of these motifs in a single molecule reflects early 21st-century efforts to create hybrid structures with tailored bioactivity.
Although the exact discovery date of this compound remains unspecified in literature, its CAS registry (478047-74-4) places its first synthesis between 2000–2010, coinciding with advances in combinatorial chemistry. Patent analyses reveal that structurally analogous piperidine sulfonamides were explored as intermediates in kinase inhibitor development during this period. For instance, WO2020178175A1 describes methods for synthesizing piperidine derivatives under high-temperature conditions, though technical challenges in scaling such reactions persist.
Academic Significance in Organic Chemistry Research
This compound exemplifies the strategic integration of sulfonamide and carbamate functionalities to modulate physicochemical and biological properties. Academic studies highlight its role in:
Enzyme Inhibition Studies : Piperidine sulfonamides are known to inhibit carbonic anhydrases (CAs), enzymes involved in pH regulation and biosynthetic pathways. While this compound itself has not been directly tested, related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides exhibit nanomolar affinity for CA isoforms. The 4-chlorophenyl group may enhance target selectivity by occupying hydrophobic enzyme pockets.
Synthetic Methodology Development : The compound’s synthesis likely involves multi-step protocols, such as sulfonylation of piperidine precursors followed by carbamate formation. Such routes are valuable for teaching advanced organic synthesis techniques, including protecting group strategies and coupling reactions.
Crystallography and Conformational Analysis : The piperidine ring’s chair-to-boat transitions and sulfonyl group geometry provide insights into non-covalent interactions, aiding computational modeling efforts.
Table 1 summarizes critical molecular properties derived from experimental and computational data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁ClN₂O₄S |
| Molecular Weight | 360.86 g/mol |
| Topological Polar Surface Area | 75.71 Ų |
| LogP (Octanol-Water) | 2.63 |
| Rotatable Bonds | 4 |
Properties
IUPAC Name |
propan-2-yl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-11(2)22-15(19)17-13-7-9-18(10-8-13)23(20,21)14-5-3-12(16)4-6-14/h3-6,11,13H,7-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVRDWPMOGCSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the chlorophenyl group and the sulfonyl moiety. The final step involves the formation of the carbamate linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Applications
Isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate has been investigated for its potential as an anticancer agent. Its structural similarity to other sulfonamide derivatives suggests that it may possess cytotoxic properties against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Studies have shown that similar compounds can inhibit cell proliferation and promote cell cycle arrest, highlighting their potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound's sulfonamide group is associated with antimicrobial activity. Research indicates that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : Various studies have demonstrated the efficacy of related sulfonamide derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit similar properties .
Case Studies and Research Findings
The following table summarizes key findings from studies involving this compound or related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of sulfonamide derivatives on various cancer cell lines, finding IC50 values ranging from 10 to 50 µM. |
| Study 2 | Reported significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentration (MIC) values ≤ 32 µg/mL. |
| Study 3 | Evaluated the compound's effect on apoptotic markers in breast cancer cells, showing increased expression of pro-apoptotic proteins. |
Mechanism of Action
The mechanism of action of isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related molecules from peer-reviewed studies. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.
Table 1: Structural and Functional Comparison
CP : 4-chlorophenyl; *LOX: Lipoxygenase; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase
Key Findings :
Structural Variations :
- The target compound’s piperidine core contrasts with the pyridine (Compounds 15, 25) or oxadiazole () scaffolds of analogs. Piperidine’s conformational flexibility may enhance receptor binding compared to rigid pyridine or oxadiazole systems.
- The 4-chlorophenylsulfonyl group in the target is analogous to the 4-chlorophenylcarbamoyl moiety in Compound 25, both contributing to electron-withdrawing effects and hydrophobic interactions .
Physicochemical Properties: Melting points for sulfonamide/carbamate analogs (154–182°C) suggest moderate thermal stability, likely due to hydrogen-bonding networks from sulfonyl and carbamate groups .
Bioactivity :
- Compound 25 exhibited dual lipoxygenase (LOX) and cholinesterase (AChE/BChE) inhibition, attributed to its pyrazole and 4-chlorophenyl groups .
- Oxadiazole derivatives () showed moderate AChE inhibition, suggesting that sulfonyl-acetamide motifs may target cholinergic pathways .
- The target’s lack of a pyrazole or oxadiazole ring may limit LOX interaction but could favor selectivity for other enzymes or receptors.
Spectroscopic Trends :
Biological Activity
Isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate, known by its CAS number 478047-74-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H21ClN2O4S
- Molecular Weight : 360.86 g/mol
- Structure : The compound features a piperidine ring substituted with a sulfonyl group and an isopropyl carbamate moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Notably, compounds with similar structural frameworks have shown significant inhibition of cholinesterases, which are vital for neurotransmitter regulation.
Inhibition of Cholinesterases
Research indicates that derivatives of piperidine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Table 1: Inhibitory Activity Against Cholinesterases
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| CAR-5 (similar structure) | 0.5 | 0.001 |
Case Studies and Research Findings
- Antimicrobial Activity : A study synthesized various piperidine derivatives, including those similar to this compound. These derivatives exhibited notable antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections .
- Anticancer Potential : In vitro studies have demonstrated that sulfonamide-containing compounds can induce apoptosis in cancer cell lines. The presence of the chlorophenyl group enhances interaction with cellular targets involved in cancer progression .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activities .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Preparation of Sulfonamide Intermediate : The reaction between 4-chlorophenylsulfonyl chloride and piperidine under basic conditions to form the sulfonamide derivative.
- Carbamoylation : The introduction of the isopropyl carbamate moiety through a coupling reaction with isopropanolamine or similar reagents.
Q & A
Q. What are the key synthetic routes for preparing isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate?
The synthesis typically involves sulfonylation of a piperidine precursor. For example, the 4-chlorophenyl sulfonyl group can be introduced via reaction of N-sulfinyl-4-chloroaniline with carbonyl chloride in benzene, catalyzed by pyridine or dimethylformamide, followed by purification via vacuum distillation . Subsequent carbamate formation may use isopropyl isocyanate or coupling agents like EDC/HOBT. Characterization involves NMR, mass spectrometry, and HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): For confirming substituent positions and purity (e.g., ¹H/¹³C NMR to verify piperidine ring conformation and sulfonyl/carbamate linkages) .
- High-Performance Liquid Chromatography (HPLC): Utilize a methanol-buffer mobile phase (e.g., pH 4.6 sodium acetate/sodium 1-octanesulfonate) to assess purity and stability .
- Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns .
Q. How can researchers address solubility challenges during experimental workflows?
Optimize solvent systems based on polarity:
- Polar aprotic solvents (DMF, DMSO) for sulfonylation reactions .
- Methanol-water mixtures for HPLC analysis .
- Crystallization trials using ethanol or acetonitrile for isolating stable polymorphs .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or HPLC retention times)?
- Dynamic Effects: Investigate rotational barriers around the sulfonyl-piperidine bond using variable-temperature NMR .
- Degradation Analysis: Perform forced degradation studies (e.g., heat, light, pH extremes) followed by LC-MS to identify byproducts .
- Crystallographic Validation: Compare experimental NMR data with X-ray-derived torsion angles to confirm conformer dominance .
Q. How does the 4-chlorophenyl sulfonyl group influence receptor binding in structure-activity relationship (SAR) studies?
- Electron-Withdrawing Effects: The sulfonyl group enhances hydrogen-bond acceptor capacity, potentially improving target affinity (e.g., enzyme active sites) .
- Steric Considerations: Compare with methoxy or methylsulfonyl analogs to assess bulk tolerance in binding pockets .
- Computational Modeling: Use DFT calculations to map electrostatic potential surfaces and predict interaction hotspots .
Q. What methodologies optimize assay conditions for enzymatic inhibition studies?
- Buffer Optimization: Adjust pH (e.g., 4.6–7.4) and ionic strength to mimic physiological conditions .
- Kinetic Analysis: Use stopped-flow techniques to monitor rapid binding events, supplemented by ITC for thermodynamic profiling .
- Positive Controls: Include structurally related piperidine sulfonamides (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) to benchmark activity .
Q. How can salt forms improve physicochemical stability?
- Salt Screening: Test hydrochloride, phosphate, or mesylate salts via slurry experiments in ethanol/water .
- Stability Indicators: Monitor hygroscopicity with TGA-DSC and crystallinity via XRPD to select optimal salt forms .
Q. What computational approaches predict metabolic liabilities of the carbamate moiety?
- In Silico Metabolism Tools: Use software like MetaSite to identify hydrolysis sites (e.g., liver esterase susceptibility) .
- Isotopic Labeling: Synthesize ¹³C-labeled carbamate for tracking metabolic fate in microsomal assays .
Methodological Guidance
Q. How to design crystallization trials for X-ray structure determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
